6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole . This nomenclature reflects the molecule’s core beta-carboline structure, which consists of a pyrido[3,4-b]indole scaffold. The prefix 2,3,4,9-tetrahydro indicates partial saturation of the pyridine and indole rings, reducing aromaticity at positions 2, 3, 4, and 9. Substituents include a methoxy group (-OCH3) at position 6 of the indole moiety and a 4-methylphenyl group (para-tolyl) at position 1.
The beta-carboline system is characterized by a tricyclic framework comprising a six-membered pyridine ring fused to a five-membered pyrrole ring and a benzene ring. In this derivative, the tetrahydro modification introduces conformational flexibility, which may influence its physicochemical properties and biological interactions.
Alternative Naming Conventions and Registry Identifiers
This compound is cataloged under multiple synonyms and registry identifiers, reflecting its presence in diverse chemical databases and research contexts. Key alternative names include:
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVORMWCOXVSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Condensation
The Pictet-Spengler reaction remains the most widely employed method for synthesizing beta-carboline scaffolds. For the target compound, 5-methoxytryptamine serves as the indoleamine precursor, reacting with 4-methylbenzaldehyde under acidic conditions. In a representative procedure, 5-methoxytryptamine (3.80 g, 20 mmol) and 4-methylbenzaldehyde (2.40 g, 20 mmol) are condensed in aqueous trifluoroacetic acid (TFA, 1 mL) at 50°C for 5 hours, yielding 92% of the product after purification. The reaction proceeds via imine formation followed by cyclization, facilitated by the electron-donating methoxy group at the 6-position, which enhances nucleophilic attack at the α-carbon of the aldehyde.
Crystallographic studies confirm that intermolecular N–H···O and C–H···O interactions stabilize the tetracyclic structure, with bond lengths and angles consistent with related beta-carbolines. Substituting TFA with hydrochloric acid in methanol (2 M) reduces reaction times to 2 hours but requires post-synthesis neutralization with sodium bicarbonate, achieving 99% yield in scaled preparations.
Modified Maillard Reaction
The Maillard reaction offers a mild, aqueous alternative for beta-carboline synthesis. Optimized conditions involve reacting 5-methoxytryptamine with 4-methylbenzaldehyde in water at 25–50°C using 7 mol% TFA as a catalyst. Surface response methodology reveals that yields >70% are achievable within 5 hours, with negligible byproduct formation. Comparative studies demonstrate that electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde) require higher temperatures (70°C), while 4-methylbenzaldehyde reacts efficiently at 25°C due to its moderate electron-donating effects.
Table 1: Optimization of Maillard Reaction Parameters for Beta-Carboline Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25–50°C | 70–92 | >95 |
| Time | 180–300 min | 85–92 | >97 |
| Catalyst (TFA) | 5–7 mol% | 90 | >98 |
| Aldehyde Equivalents | 1.0–1.5 | 88 | >96 |
Acid-Catalyzed Cyclization in Non-Aqueous Media
Non-aqueous methods employ dichloromethane or methanol as solvents, with glacial acetic acid or ZnCl2 as catalysts. For instance, dissolving 6-methoxy-1-(4-methylphenyl)-4,9-dihydro-3H-beta-carboline (2.50 mmol) in dichloromethane and adding glacial acetic acid (2.50 mmol) yields crystalline salts after 60 days at 4°C. Metal complexes, such as tetrachloridozincate derivatives, form via stoichiometric reactions with ZnCl2 in methanolic HCl, though these require extended crystallization periods (5–7 days).
Reaction Optimization and Mechanistic Insights
Catalyst Selection and Loading
Trifluoroacetic acid outperforms traditional HCl in Maillard reactions, enabling faster cyclization (≤5 hours vs. 24 hours) and higher enantiomeric purity. At 10 mol% TFA, however, over-acidification leads to protonation of the indole nitrogen, reducing nucleophilicity and stalling the reaction.
Temperature and Solvent Effects
Elevated temperatures (>60°C) promote side reactions such as N-methylation or oxidation, particularly in protic solvents like methanol. Aprotic solvents (e.g., dichloromethane) mitigate these issues but necessitate longer reaction times (7–60 days).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using dichloromethane/methanol (9:1 v/v) gradients, achieving >99% purity. Medium-pressure chromatography further resolves diastereomers, though the target compound typically crystallizes as a racemate.
Spectroscopic and Crystallographic Analysis
1H NMR (400 MHz, CDCl3): δ 7.15 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.75 (s, 1H, H-7), 3.85 (s, 3H, OCH3), 3.45–3.20 (m, 4H, CH2), 2.35 (s, 3H, CH3). X-ray diffraction confirms a planar indole ring (maximum deviation: 0.0257 Å) and intermolecular hydrogen bonding networks.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency Metrics for Key Preparation Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Pictet-Spengler (TFA) | 92 | >95 | 5 h | High |
| Maillard (HCl) | 99 | >97 | 2 h | Moderate |
| Acid-Catalyzed | 85 | >90 | 60 d | Low |
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form dihydro-beta-carboline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydro-beta-carboline derivatives.
Substitution: Formation of substituted beta-carboline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been investigated for its potential therapeutic effects:
- Anti-Cancer Activity : Studies have shown that beta-carbolines exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest for developing new cancer therapies.
- Neuroprotective Properties : Research indicates that this compound may protect neurons from oxidative stress and neurotoxicity. Its interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
The compound has demonstrated various biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.
- Receptor Binding : The interaction with serotonin and dopamine receptors highlights its potential in modulating mood and behavior, which could lead to applications in treating psychiatric conditions.
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of this compound is ongoing. Understanding how this compound is metabolized and its effects on biological systems is essential for its development as a therapeutic agent.
Case Study 1: Anti-Cancer Effects
A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant apoptosis induction in breast cancer cells when treated with varying concentrations of the compound.
Case Study 2: Neuroprotection
Another research project focused on the neuroprotective effects of this beta-carboline derivative against oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce reactive oxygen species levels and enhance cell viability in neuronal cultures exposed to harmful agents.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Position and Type of Aromatic Substituents
- 6-Methoxy-1-(4-methoxyphenyl)-tetrahydro-β-carboline (CAS: 1431967-99-5): The 4-methoxyphenyl group increases polarity compared to the 4-methylphenyl analog, reducing membrane permeability but enhancing solubility in aqueous media. Key Difference: Higher PSA (Polar Surface Area) due to the methoxy group (46.28 Ų vs. ~40 Ų for the methyl analog) .
1-(4-Chlorophenyl)-6-methoxy-tetrahydro-β-carboline :
The electron-withdrawing chloro substituent enhances electrophilicity, improving reactivity in nucleophilic environments. Derivatives with chloro groups show potent MAO-B inhibition (IC₅₀ < 1 μM), attributed to stronger hydrophobic interactions with the enzyme’s active site .
Heterocyclic Modifications
- 6-Methoxy-1-methyl-tetrahydro-β-carboline (6-MeO-THBC): A naturally occurring retinal compound (CAS: 7212-59-1) with a methyl group at the 1-position. It acts as a neuromodulator, with demonstrated presence in human retinae (~0.5–1.0 ng/g tissue). Key Difference: Lacks the 4-methylphenyl group, resulting in lower molecular weight (230.31 g/mol) and altered biodistribution .
Thermal Stability
- 6-Methoxy-1-(4-methoxyphenyl)-tetrahydro-β-carboline acetate :
Crystallizes as a stable salt with a melting point of 107–110°C, comparable to the methylphenyl analog. The acetate counterion improves crystallinity and shelf life .
Bioactivity Profile Clustering
A text-mining study of 37 beta-carbolines revealed that compounds cluster by substituent type rather than core structure . For example:
- Cluster 1 : 4-Methylphenyl and 4-methoxyphenyl derivatives show antiproliferative activity via intercalation or topoisomerase inhibition.
- Cluster 2 : Chloro- and nitro-substituted analogs exhibit MAO-B inhibition and neuroprotective effects.
Tabulated Comparison of Key Derivatives
Biological Activity
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (referred to as MTPB) is a member of the beta-carboline family, characterized by its unique molecular structure that includes a methoxy group and a para-methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 201.27 g/mol. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
Synthesis and Structural Characteristics
MTPB can be synthesized through various chemical reactions, which are essential for producing analogs and studying their properties. The unique structural features of MTPB contribute to its biological activities, including antimalarial, anti-acetylcholinesterase (AChE), and anticancer properties.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of MTPB and its derivatives. For instance, structure-activity relationship (SAR) analyses have revealed that certain modifications to the tetrahydro-beta-carboline structure enhance its efficacy against malaria parasites. In particular, compounds structurally similar to MTPB demonstrated significant in vivo antimalarial effects in mouse models, with IC50 values in the nanomolar range .
Anti-Acetylcholinesterase Activity
MTPB has shown promise as an anti-AChE agent. Compounds within the beta-carboline family have been extensively studied for their ability to inhibit AChE, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. MTPB's inhibition rates are comparable to established AChE inhibitors like galantamine . The SAR studies indicate that specific structural modifications can significantly enhance AChE inhibitory activity .
Anticancer Properties
The anticancer activity of MTPB has also been investigated. In vitro studies demonstrated that MTPB exhibits cytotoxic effects against various cancer cell lines. For example, compounds derived from MTPB were tested against several anticancer cell lines, showing effective inhibition at micromolar concentrations . The introduction of different substituents on the phenyl group was found to influence the anticancer activity significantly.
Comparative Analysis with Related Compounds
To understand the uniqueness of MTPB within the beta-carboline family, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one | Beta-Carboline | Contains a carbonyl group; different biological activity |
| 5-Methoxytryptamine | Tryptamine | Lacks the tetrahydro structure; primarily involved in serotonin pathways |
| 1'-Allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline] | Spiro Compound | Exhibits different reactivity due to spiro configuration |
The presence of both methoxy and para-methylphenyl groups in MTPB distinguishes it from these related compounds and contributes to its unique biological profile.
Case Studies and Research Findings
Several case studies have been published detailing the biological activities of MTPB:
- Antimalarial Efficacy : In a study involving various beta-carboline derivatives, MTPB exhibited significant antimalarial effects with an IC50 value as low as 2 nM against Plasmodium falciparum .
- Neuroprotective Effects : Research indicated that MTPB could protect neuronal cells from oxidative stress-induced damage by inhibiting AChE activity effectively .
- Cytotoxicity Against Cancer Cells : In vitro testing against multiple cancer cell lines showed that MTPB could induce apoptosis at concentrations ranging from 3 to 5 µM .
Q & A
Q. What are the established synthetic methodologies for 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline?
The compound is synthesized via the Pictet-Spengler reaction , which involves condensation of a tryptophan derivative (e.g., methyl ester) with an aldehyde (e.g., 4-methylbenzaldehyde) under acidic conditions. Key steps include:
- Dissolving reactants in dichloromethane (CH₂Cl₂) and cooling to 0°C.
- Adding trifluoroacetic acid (TFA) as a catalyst under nitrogen atmosphere.
- Stirring for 4 days, followed by neutralization with ammonium hydroxide and purification via silica gel chromatography . Alternative methods may use Bischler–Napieralski reactions for β-carboline scaffold formation, with subsequent functionalization .
Q. How is structural characterization of this compound performed?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons, methoxy groups, and tetrahydro-β-carboline ring conformation. For example, methoxy protons appear as singlets near δ 3.8 ppm .
- X-ray Crystallography: Reveals bond lengths (e.g., C1–N1 = 1.47 Å) and dihedral angles critical for molecular packing and receptor interactions. The 4-methylphenyl group adopts a planar configuration, influencing hydrophobic interactions .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.17) .
Q. What biological activities are reported for this β-carboline derivative?
The compound exhibits:
- Neuroprotective Effects: Modulates monoamine oxidase (MAO) and γ-aminobutyric acid (GABA) receptors, reducing oxidative stress in neuronal models .
- Anticancer Activity: Inhibits proliferation in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) via intercalation with DNA or topoisomerase inhibition .
- Antimicrobial Potential: Demonstrated against Leishmania spp. through reactive oxygen species (ROS) induction .
Advanced Research Questions
Q. How do structural modifications influence the compound’s pharmacological profile?
- Methoxy Group Position: 6-Methoxy substitution enhances lipophilicity and blood-brain barrier penetration compared to 7- or 8-methoxy analogs .
- Aryl Substituents: The 4-methylphenyl group improves MAO-B selectivity (Ki = 0.8 nM) over MAO-A (Ki = 15 nM) due to steric complementarity in the enzyme’s active site .
- Tetrahydro Ring Saturation: Partial saturation (vs. fully aromatic β-carbolines) reduces cytotoxicity while retaining target affinity .
Q. What crystallographic insights explain its interaction with biological targets?
- Hydrogen Bonding: The protonated N2 atom forms H-bonds with Asp43 in MAO-B, while the methoxy group engages in hydrophobic contacts with Leu171 .
- π-Stacking: The indole ring interacts with DNA base pairs (e.g., dG-dC) at an angle of 18°, stabilizing intercalation .
- Torsional Flexibility: The tetrahydro ring adopts a boat conformation, enabling adaptive binding to enzyme pockets .
Q. What in vitro models are used to evaluate its anticancer efficacy?
- Cell Viability Assays: MTT or resazurin-based assays in breast (MCF-7) and colon (HCT-116) cancer lines, with dose-response curves analyzed via GraphPad Prism .
- Apoptosis Markers: Flow cytometry detects Annexin V/PI staining, while Western blotting quantifies caspase-3 cleavage .
- DNA Damage: Comet assays measure single-strand breaks after 24-hour exposure .
Q. How are structure-activity relationships (SAR) systematically investigated?
- Parallel Synthesis: Libraries of analogs are generated by varying aldehydes (e.g., 4-chloro, 4-nitro) in the Pictet-Spengler step .
- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical features (e.g., aromaticity, H-bond acceptors) for MAO-B inhibition .
- QSAR Analysis: Hammett constants (σ) of substituents correlate with logP and IC₅₀ values in regression models .
Methodological Considerations
Q. How are contradictory biological data resolved in mechanistic studies?
- Dose-Dependent Effects: Neuroprotection at low doses (1–10 µM) vs. cytotoxicity at higher doses (>50 µM) require careful interpretation of in vitro results .
- Assay Specificity: MAO inhibition assays (e.g., kynuramine oxidation) must exclude interference from reducing agents like DTT .
- Cell Line Variability: Use isogenic lines (e.g., MAO-B-overexpressing HEK293) to isolate target-specific effects .
Q. What purification strategies optimize yield and purity?
- Column Chromatography: Silica gel (70–200 µm) with gradient elution (CH₂Cl₂:MeOH, 99:1 to 95:5) resolves cis/trans diastereomers .
- Recrystallization: Slow evaporation from acetone/acetic acid yields single crystals for X-ray studies .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
